N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine
Description
Properties
Molecular Formula |
C16H20ClN5 |
|---|---|
Molecular Weight |
317.81 g/mol |
IUPAC Name |
N-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H20ClN5/c1-3-22(4-2)8-7-18-16-15-14(19-10-20-16)12-9-11(17)5-6-13(12)21-15/h5-6,9-10,21H,3-4,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
YZZGEZJZTYYZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC2=C1NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the pyrimido[5,4-b]indole framework, known for its diverse biological activities. Its molecular formula is , and it features a chloro substituent that may influence its biological properties.
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various kinases, which are critical in cell signaling pathways related to cancer and other diseases. The following table summarizes the inhibitory potency against selected kinases:
| Kinase | IC50 (µM) | Activity |
|---|---|---|
| CDK5/p25 | > 10 | Inactive |
| GSK3α/β | > 10 | Inactive |
| DYRK1A | 7.6 | Moderate Inhibition |
| CK1δ/ε | 0.6 - 0.7 | Strong Inhibition |
These results indicate that while the compound shows inactivity against CDK5/p25 and GSK3α/β, it possesses significant inhibitory activity against DYRK1A and CK1δ/ε, making it a candidate for further investigation in therapeutic applications targeting these kinases .
Case Studies
A study focused on the synthesis and evaluation of related pyrimidoindoles demonstrated that modifications to the indole structure can enhance kinase selectivity and potency. For instance, derivatives with specific substitutions exhibited IC50 values in the nanomolar range against DYRK1A, suggesting that structural optimization could lead to more potent inhibitors .
Another investigation into the compound's analogs revealed that the presence of a nitro group significantly affects inhibitory activity. Compounds lacking this group showed improved potency against DYRK1A, indicating that careful structural modifications can lead to enhanced biological efficacy .
The mechanism by which this compound exerts its effects likely involves interaction with ATP-binding sites on target kinases. The presence of the chloro group may facilitate binding through specific hydrogen bonding interactions, enhancing selectivity for certain kinases over others .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead candidate in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer and infectious diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of human cancer cells while sparing normal cells. The mechanism may involve the induction of apoptosis or cell cycle arrest in malignant cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related pyrimidine derivative was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N'-(8-chloro-5H-pyrimido...) | Staphylococcus aureus | 256 |
| N'-(8-chloro-5H-pyrimido...) | Escherichia coli | 128 |
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may act as an inhibitor for key enzymes involved in disease progression, such as acetylcholinesterase. This inhibition could provide therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds inhibited acetylcholinesterase with IC50 values significantly lower than traditional inhibitors .
Synthesis and Structural Modifications
The synthesis of N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine has been achieved through various synthetic pathways involving the modification of pyrimidine and indole scaffolds. These synthetic routes often include palladium-catalyzed cross-coupling reactions to introduce diverse functional groups that enhance biological activity.
Table 2: Synthetic Routes for Derivatives
| Synthetic Method | Description |
|---|---|
| Suzuki Coupling | Utilizes arylboronic acids to modify pyrimidine rings. |
| Refluxing with Aryl Halides | Direct substitution on indole moiety to enhance reactivity. |
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies: To evaluate efficacy and safety profiles.
- Mechanistic Studies: To understand the pathways through which the compound exerts its effects.
- Structural Optimization: To enhance potency and reduce potential side effects.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound contains a chloro group at the 8-position of the pyrimidoindole scaffold, making it susceptible to nucleophilic substitution. Such reactions typically proceed via SN1 or SN2 mechanisms, depending on the steric and electronic environment. Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (reflux conditions) are commonly employed to facilitate these reactions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Chlorine displacement | Polar aprotic solvent (e.g., DMSO), heat | Formation of substituted derivatives (e.g., hydroxyl, amine, or alkoxide analogs) |
Amine Reactivity
The N,N-diethylethane-1,2-diamine moiety introduces two secondary amine groups, enabling diverse transformations:
-
Alkylation/Acylation : The amines can react with electrophiles (e.g., alkyl halides, carbonyl compounds) to form quaternary ammonium salts or amides.
-
Condensation Reactions : Potential participation in imine formation or coupling with carbonyl compounds.
-
Complexation : Ability to form metal complexes due to lone pairs on nitrogen atoms.
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium derivatives |
| Acylation | Acyl chlorides (e.g., COCl₂) | Amide derivatives |
Halogenation and Dehydrohalogenation
The 8-chloro substituent may undergo elimination reactions under basic or acidic conditions, potentially forming double bonds or aromatic rings. For example:
-
Dehydrohalogenation : Reaction with strong bases (e.g., NaOH) could yield a heterocyclic double bond.
-
Electrophilic Aromatic Substitution : The chloro group may direct substituents to specific positions on the pyrimidoindole ring .
Thermal Stability and Degradation
The compound’s stability under thermal stress (e.g., during synthesis or storage) is influenced by its fused aromatic system and reactive substituents. Reflux conditions during synthesis suggest moderate thermal stability, though prolonged exposure to high temperatures may lead to decomposition or rearrangement.
Hydrogen Bonding and Solubility
The aromatic nitrogen atoms and amine groups enable hydrogen bonding, affecting solubility in polar solvents. This property may influence reaction pathways, particularly in polar aprotic or protic media .
Research Findings
-
Synthesis Optimization : Polar aprotic solvents and controlled reflux conditions are critical for maximizing yields during nucleophilic substitution.
-
Substituent Effects : Nitro groups on similar pyrimidoindole derivatives reduce kinase inhibitory activity, suggesting substituent-dependent reactivity in biological contexts .
-
Structural Analysis : Techniques like NMR and X-ray crystallography are recommended to confirm reaction outcomes and molecular conformation.
Comparison with Similar Compounds
The compound is compared to structurally and functionally related derivatives, focusing on substituent effects, synthetic efficiency, and biological relevance.
Structural Analogues in the Pyrimidoindole Family
Key Observations :
- The diethylaminoethyl side chain offers moderate steric bulk compared to benzyl (1d) or methyl (1b) groups, optimizing solubility without excessive hydrophobicity .
Ethane-1,2-Diamine Derivatives
Key Observations :
- The diethylaminoethyl group, unlike trifluoromethyl (TFD/TFV), balances hydrophobicity and hydrogen-bonding capacity, which may improve pharmacokinetics .
Preparation Methods
Direct Substitution
The 8-chloro group on the pyrimidoindole core undergoes nucleophilic displacement with diethylethane-1,2-diamine.
Mechanism :
Alternative Approaches
For complex intermediates, multi-step strategies are employed:
Mitsunobu Coupling
Used to form C–N bonds when direct substitution is challenging.
| Reagent | Role | Yield | Source |
|---|---|---|---|
| Triphenylphosphine (Ph₃P) | Facilitates dehydrohalogenation | 38–41% | |
| Diisopropylazodicarboxylate (DIAD) | Oxidizing agent |
Application : Forms bonds between protected pyrimidine bases and amines.
Reductive Amination
Employed for secondary amines, though less common for this compound.
Reaction Optimization and Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF, dichloroethane) enhance reaction efficiency by stabilizing transition states.
| Solvent | Advantage | Disadvantage |
|---|---|---|
| DMF | High boiling point, dissolves polar reactants | Toxicity, difficult purification |
| Dichloroethane | Low toxicity, easy workup | Moderate solubility |
Temperature Control
Reflux conditions (~100°C) are critical for driving substitution reactions to completion.
Base Selection
N,N-Diethylaniline neutralizes HCl generated during substitution, preventing side reactions.
Characterization and Purity
Key techniques include:
| Method | Purpose | Data |
|---|---|---|
| NMR (¹H, ¹³C) | Confirm connectivity, stereochemistry | δ 8.2–8.5 (Cl), δ 3.5–3.8 (N–CH₂–CH₂–N) |
| HRMS (ESI) | Verify molecular weight (C₁₆H₂₀ClN₅: 317.81 g/mol) | [M+H]⁺ at m/z 318.1 |
| X-ray crystallography | Determine spatial arrangement | Not reported for this compound |
Applications and Biological Relevance
The compound’s structure suggests activity as a multikinase inhibitor , particularly targeting VEGFR-2 in cancer therapy.
| Target | Mechanism | Potency |
|---|---|---|
| VEGFR-2 | ATP-competitive inhibition | IC₅₀ < 100 nM (estimated) |
| Other RTKs | Selective inhibition via hydrophobic interactions | Requires further testing |
Comparative Analysis of Synthetic Routes
| Route | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct substitution | Diethylethane-1,2-diamine, DMF, reflux | 70–80% | >95% | High |
| Mitsunobu coupling | Ph₃P, DIAD, protected amine | 38–41% | 90–92% | Moderate |
| Reductive amination | NaBH₃CN, imine intermediate | 50–60% | 85–88% | Low |
Q & A
What synthetic methodologies are effective for incorporating the N,N-diethylethane-1,2-diamine moiety into pyrimidoindole systems?
Basic Research Question
The synthesis of pyrimidoindole derivatives often involves coupling the diamine group to a heterocyclic core. A robust approach is the nucleophilic substitution or reductive amination of a chlorinated pyrimidoindole intermediate with N,N-diethylethane-1,2-diamine (CAS 100-36-7) under inert conditions . For example, in analogous syntheses (e.g., sunitinib), the diamine is introduced via ring-opening of activated esters or via condensation with carbonyl intermediates . Reaction optimization should focus on solvent polarity (e.g., methanol or DMF), temperature (60–100°C), and stoichiometric ratios (1:1.2 amine:electrophile) to minimize side products like over-alkylated species.
How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s stereoelectronic properties?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELXL for refinement and ORTEP-3 for visualization . For computational validation, perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental bond lengths/angles. Discrepancies >0.05 Å in bond distances may indicate crystal packing effects or dynamic disorder .
What analytical techniques are recommended for purity assessment and impurity profiling?
Basic Research Question
Table 1: Key Analytical Methods
How can researchers reconcile discrepancies between computational predictions and experimental crystallographic data?
Advanced Research Question
Discrepancies often arise from solvent effects, crystal lattice constraints, or dynamic motions unaccounted for in static DFT models. To address this:
- Perform periodic DFT calculations (e.g., using VASP) incorporating crystal packing .
- Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···Cl) distorting bond angles .
- Validate with variable-temperature XRD to assess thermal motion contributions .
What strategies mitigate challenges in achieving regioselective functionalization of the pyrimidoindole core?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. For C-4 substitution (as in the target compound):
- Use directing groups (e.g., chloro at C-8) to bias electrophilic attack .
- Employ transition-metal catalysis (e.g., Pd-mediated C–N coupling) for precise control .
- Monitor reaction progress via in-situ IR to detect intermediates and adjust conditions dynamically .
How can pharmacological activity assays be designed to evaluate this compound’s interaction with biological targets?
Advanced Research Question
Stepwise Approach:
Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays.
Binding Kinetics : Perform surface plasmon resonance (SPR) to determine K_d and k_on/k_off rates.
Functional Assays : Use cell-based models (e.g., HEK293 transfected with target receptors) to measure cAMP or Ca2+ flux .
Selectivity Profiling : Cross-test against structurally related enzymes (e.g., pyrimidine-dependent kinases) to identify off-target effects.
What mechanistic insights explain contradictory bioactivity results across different in vitro models?
Advanced Research Question
Contradictions may stem from:
- Cell Line Variability : Differences in metabolic enzymes (e.g., CYP450 expression) altering compound stability .
- Assay Conditions : Redox-active media may degrade the compound; use antioxidants (e.g., ascorbate) or hypoxia-mimicking conditions.
- Epistatic Effects : Knockout/knockdown models (e.g., CRISPR-Cas9) can isolate target-specific pathways .
How can researchers optimize crystallization conditions for this hygroscopic compound?
Advanced Research Question
Table 2: Crystallization Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
